![molecular formula C7H12ClN5O B2445750 2-Chloro-N-[2-(5-methyltetrazol-1-yl)ethyl]propanamide CAS No. 2411314-94-6](/img/structure/B2445750.png)
2-Chloro-N-[2-(5-methyltetrazol-1-yl)ethyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-[2-(5-methyltetrazol-1-yl)ethyl]propanamide, also known as CMTEP, is a selective and potent inhibitor of the metabotropic glutamate receptor subtype 5 (mGluR5). This molecule has gained significant attention in recent years due to its potential therapeutic applications in various neurological disorders.
Wirkmechanismus
2-Chloro-N-[2-(5-methyltetrazol-1-yl)ethyl]propanamide selectively binds to the mGluR5 receptor and inhibits its activity. This receptor is widely distributed in the central nervous system and plays a crucial role in various neurological processes, including learning and memory, anxiety, and addiction. By inhibiting the activity of mGluR5, 2-Chloro-N-[2-(5-methyltetrazol-1-yl)ethyl]propanamide modulates the glutamatergic signaling pathway, leading to the improvement of cognitive function and the reduction of anxiety and drug-seeking behavior.
Biochemical and Physiological Effects:
2-Chloro-N-[2-(5-methyltetrazol-1-yl)ethyl]propanamide has been shown to have a wide range of biochemical and physiological effects. In animal models, 2-Chloro-N-[2-(5-methyltetrazol-1-yl)ethyl]propanamide has been shown to improve cognitive function, reduce anxiety, and reverse drug-seeking behavior. Moreover, 2-Chloro-N-[2-(5-methyltetrazol-1-yl)ethyl]propanamide has been shown to have neuroprotective effects in animal models of Parkinson's disease. These effects are mediated by the modulation of the glutamatergic signaling pathway through the inhibition of mGluR5 activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-Chloro-N-[2-(5-methyltetrazol-1-yl)ethyl]propanamide is its high selectivity and potency for mGluR5 inhibition. This allows for the precise modulation of the glutamatergic signaling pathway, leading to specific effects on cognitive function, anxiety, and addiction. However, one of the limitations of 2-Chloro-N-[2-(5-methyltetrazol-1-yl)ethyl]propanamide is its poor solubility in water, which can make it challenging to use in some experimental settings.
Zukünftige Richtungen
There are several future directions for the research and development of 2-Chloro-N-[2-(5-methyltetrazol-1-yl)ethyl]propanamide. One of the areas of interest is the potential therapeutic applications of 2-Chloro-N-[2-(5-methyltetrazol-1-yl)ethyl]propanamide in neurological disorders, including Fragile X syndrome, anxiety, depression, addiction, and Parkinson's disease. Moreover, there is a need for the development of more potent and selective mGluR5 inhibitors with improved solubility and pharmacokinetic properties. Finally, further studies are needed to elucidate the exact mechanisms of action of 2-Chloro-N-[2-(5-methyltetrazol-1-yl)ethyl]propanamide and its effects on the glutamatergic signaling pathway.
Conclusion:
In conclusion, 2-Chloro-N-[2-(5-methyltetrazol-1-yl)ethyl]propanamide is a selective and potent inhibitor of the mGluR5 receptor with potential therapeutic applications in various neurological disorders. Its precise modulation of the glutamatergic signaling pathway has shown promising results in improving cognitive function, reducing anxiety, and reversing drug-seeking behavior. However, further studies are needed to fully understand the mechanisms of action of 2-Chloro-N-[2-(5-methyltetrazol-1-yl)ethyl]propanamide and its effects on the glutamatergic signaling pathway.
Synthesemethoden
The synthesis of 2-Chloro-N-[2-(5-methyltetrazol-1-yl)ethyl]propanamide involves a three-step process starting from 5-methyltetrazole. The first step is the protection of the tetrazole ring by acetylation, followed by the alkylation of the protected tetrazole with 2-chloro-N-(2-bromoethyl)propanamide. Finally, the deprotection of the acetyl group leads to the formation of 2-Chloro-N-[2-(5-methyltetrazol-1-yl)ethyl]propanamide. This process yields a high purity and high yield of 2-Chloro-N-[2-(5-methyltetrazol-1-yl)ethyl]propanamide.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-[2-(5-methyltetrazol-1-yl)ethyl]propanamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including Fragile X syndrome, anxiety, depression, addiction, and Parkinson's disease. In preclinical studies, 2-Chloro-N-[2-(5-methyltetrazol-1-yl)ethyl]propanamide has shown promising results in improving cognitive function, reducing anxiety, and reversing drug-seeking behavior. Moreover, 2-Chloro-N-[2-(5-methyltetrazol-1-yl)ethyl]propanamide has been shown to have neuroprotective effects in animal models of Parkinson's disease.
Eigenschaften
IUPAC Name |
2-chloro-N-[2-(5-methyltetrazol-1-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClN5O/c1-5(8)7(14)9-3-4-13-6(2)10-11-12-13/h5H,3-4H2,1-2H3,(H,9,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMOMSWDYWZGON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1CCNC(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[2-(5-methyltetrazol-1-yl)ethyl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

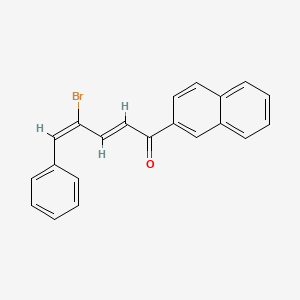
![6-Methyl-3-[2-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]pyrimidin-4-one](/img/structure/B2445669.png)
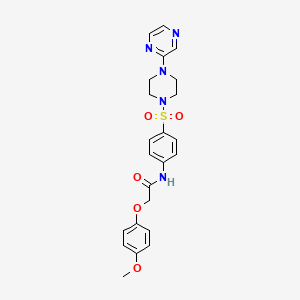
![6-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2445672.png)
![8-Bromo-6-fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B2445674.png)
![1-acetyl-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)piperidine-4-carboxamide](/img/structure/B2445675.png)
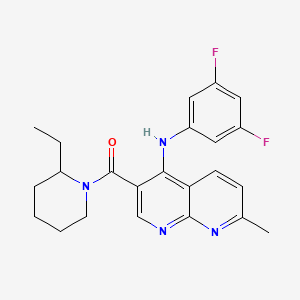
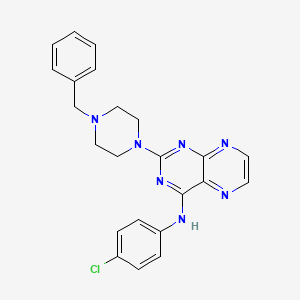
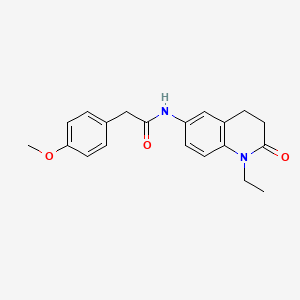
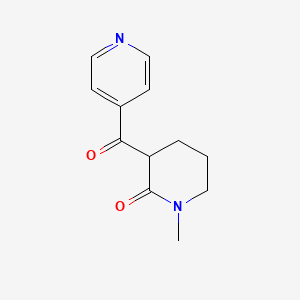


![[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B2445689.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2445690.png)